molecular formula C30H48O3 B1160347 Mangiferolic acid CAS No. 4184-34-3

Mangiferolic acid

Cat. No.: B1160347
CAS No.: 4184-34-3
M. Wt: 456.7 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

Mangiferolic acid is a naturally occurring triterpenoid compound primarily found in the bark of the mango tree (Mangifera indica). This compound belongs to the cycloartane-type triterpenoids, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects .

Mechanism of Action

Target of Action

Mangiferolic acid, a natural plant xanthonoid polyphenol, has been found to interact with a variety of molecular targets. These include NF-ҡB, Nrf2-HO-1, PI3K/Akt, MAPK/TGF-β, SIRT-1, mTOR, AMPK, and PPARγ signaling pathways . These targets play crucial roles in various biological processes, including inflammation, oxidative stress response, cell survival, and metabolism .

Mode of Action

This compound exhibits its therapeutic effects through its interaction with these targets. For instance, it has been found to inhibit the activation of NF-ҡB , a key regulator of inflammatory responses . It also upregulates Nrf2-HO-1 , a critical pathway in the cellular response to oxidative stress . Furthermore, it modulates the PI3K/Akt and MAPK/TGF-β pathways, which are involved in cell survival and proliferation .

Biochemical Pathways

This compound affects several biochemical pathways. Its antioxidant activity is linked to its ability to upregulate the Nrf2-HO-1 pathway, enhancing the cellular defense against oxidative stress . It also modulates lipid metabolism through the upregulation of fatty acid translocase and downregulation of lipogenesis . Additionally, it has been found to inhibit the NLRP3 inflammasome , reducing the production of pro-inflammatory cytokines .

Pharmacokinetics

The pharmacokinetics of this compound in humans has been studied using high-performance liquid chromatography-mass spectrometry (HPLC–MS) .

Result of Action

The action of this compound results in a variety of molecular and cellular effects. Its antioxidant activity helps to neutralize free radicals, reducing oxidative stress . Its anti-inflammatory activity is linked to the inhibition of NF-ҡB and the NLRP3 inflammasome, leading to a reduction in the production of pro-inflammatory cytokines . Additionally, it has been found to protect neuronal cells from neuroinflammation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility and stability in aqueous solutions can be enhanced by encapsulation in micelles

Biochemical Analysis

Biochemical Properties

Mangiferolic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in anti-inflammatory and antioxidant pathways . For instance, this compound inhibits the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Additionally, it interacts with nuclear factor erythroid 2-related factor 2 (Nrf2), enhancing the expression of antioxidant proteins that protect against oxidative damage .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to activate the Nrf2 signaling pathway, leading to increased expression of genes involved in antioxidant defense . It also affects cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing energy production and utilization within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active sites of COX enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators . It also activates Nrf2 by promoting its translocation to the nucleus, where it binds to antioxidant response elements (ARE) in the DNA, leading to the transcription of antioxidant genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that this compound can maintain its anti-inflammatory and antioxidant effects in vitro and in vivo, although the extent of these effects may diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as reduced inflammation and oxidative stress . At higher doses, this compound may cause toxic or adverse effects, including liver toxicity and gastrointestinal disturbances . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It influences the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids . Additionally, this compound affects the activity of enzymes involved in lipid metabolism, thereby modulating lipid levels and energy homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It is known to bind to serum albumin, facilitating its transport in the bloodstream . The compound also accumulates in certain tissues, such as the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation, may direct this compound to specific cellular compartments, enhancing its efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mangiferolic acid involves several steps, starting from simpler organic molecules. One common synthetic route begins with the oxidation of 2,4-dihydroxybenzoic acid to form 4-methoxy-2,5-dihydroxybenzoic acid. This intermediate undergoes a series of reactions, including methylation and cyclization, to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves extraction from natural sources, such as the bark of Mangifera indica. The extraction process includes maceration, filtration, and purification using chromatographic techniques. High-speed counter-current chromatography (HSCCC) and high-performance liquid chromatography (HPLC) are commonly employed to isolate and purify this compound from plant extracts .

Chemical Reactions Analysis

Types of Reactions

Mangiferolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to study its properties in different contexts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce this compound.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms with different functional groups .

Scientific Research Applications

Mangiferolic acid has a wide range of scientific research applications:

    Chemistry: It is used as a starting material for synthesizing other bioactive compounds and studying reaction mechanisms.

    Biology: this compound is investigated for its role in cellular processes, including apoptosis and cell signaling pathways.

    Medicine: The compound is studied for its potential therapeutic effects, such as anti-inflammatory, antioxidant, and anticancer properties. .

    Industry: this compound is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

Comparison with Similar Compounds

Mangiferolic acid is structurally similar to other cycloartane-type triterpenoids, such as isothis compound, 23-hydroxymangiferonic acid, and 27-hydroxythis compound. These compounds share a common cycloartane skeleton but differ in the functional groups attached to the core structure. The unique arrangement of these functional groups in this compound contributes to its distinct biological activities and therapeutic potential .

List of Similar Compounds

  • Isothis compound
  • 23-Hydroxymangiferonic acid
  • 27-Hydroxythis compound
  • 3,23-Dioxo-9,19-cyclolanost-24-en-26-oic acid
  • 27-Hydroxymangiferonic acid

This compound stands out due to its specific molecular interactions and the breadth of its biological activities, making it a compound of significant interest in various fields of research.

Properties

IUPAC Name

(E,6R)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-2-methylhept-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-19(8-7-9-20(2)25(32)33)21-12-14-28(6)23-11-10-22-26(3,4)24(31)13-15-29(22)18-30(23,29)17-16-27(21,28)5/h9,19,21-24,31H,7-8,10-18H2,1-6H3,(H,32,33)/b20-9+/t19-,21-,22+,23+,24+,27-,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHOTEDWAOHQLA-HCJSCJCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the botanical origin of Mangiferolic acid?

A1: this compound is a cycloartane-type triterpene primarily found in the resin of the Mango tree (Mangifera indica). Studies have identified it as a major constituent of propolis from stingless bees, particularly those found in Southeast Asia, where Mango trees are prevalent [, ].

Q2: Can you provide some examples of stingless bee species whose propolis contains this compound?

A2: Research indicates that this compound is present in the propolis of several stingless bee species, including Tetragonula sapiens, Tetragonula laeviceps, Lisotrigona furva, and Geniotrigona thoracica [, , , ].

Q3: What are the potential medicinal properties of this compound?

A3: In vitro studies suggest that this compound possesses promising biological activities:

  • α-Glucosidase inhibitory activity: this compound demonstrates significant α-glucosidase inhibitory activity, indicating potential for development as an antidiabetic agent [].

Q4: What is the chemical structure of this compound?

A4: this compound is a pentacyclic triterpenoid belonging to the cycloartane class. Its structure features a carboxylic acid group at C-26 and a double bond between C-24 and C-25 [, , ].

Q5: How is this compound typically isolated and characterized?

A5: Researchers often employ various chromatographic techniques to isolate this compound from natural sources:

  • Extraction: Propolis or plant material undergoes extraction, typically using ethanol or other solvents [, , ].
  • Chromatographic Separation: Scientists utilize column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) to separate this compound from other compounds in the extract [].
  • Structure Elucidation: Nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and comparison with existing literature data are common methods for confirming the identity and purity of the isolated this compound [, , ].

Q6: Is there any research on the Structure-Activity Relationship (SAR) of this compound?

A6: Studies investigating the α-glucosidase inhibitory activity of this compound and related cycloartane triterpenes suggest that specific structural features are essential for its activity []:

    Q7: Are there any known analytical methods for quantifying this compound?

    A7: Researchers have successfully used HPLC methods for both qualitative and quantitative analysis of this compound, particularly in propolis samples. This approach enables the identification and quantification of this compound, aiding in standardization and quality control of propolis and other natural products containing this compound [, ].

    Q8: Have any specific chemical markers been identified for propolis containing this compound?

    A8: Yes, research suggests that this compound itself, along with other cycloartane triterpenes like mangiferonic acid, ambonic acid, and ambolic acid, can potentially serve as chemical markers for propolis sourced from stingless bees, especially those utilizing Mangifera indica as a resin source [].

    Q9: What is the historical context of this compound research?

    A9: The initial isolation and structural elucidation of this compound from Mangifera indica bark dates back to the mid-20th century. Over time, research on this compound has expanded to encompass its presence in propolis, its potential biological activities, and its potential applications in medicine and other fields [, , ].

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